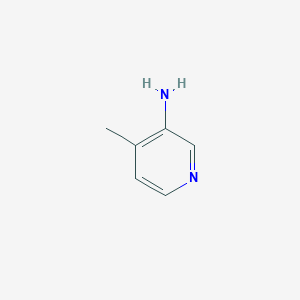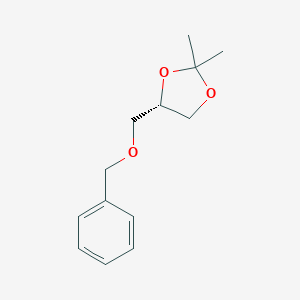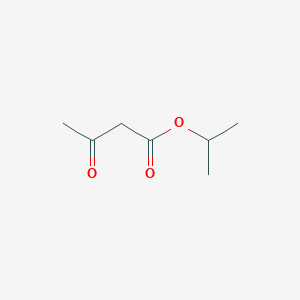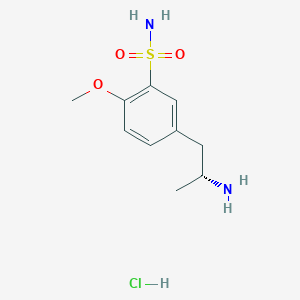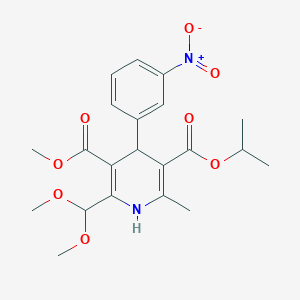![molecular formula C10H9NO2 B017667 3,4-Dihidro-1H-benzo[b]azepina-2,5-diona CAS No. 16511-38-9](/img/structure/B17667.png)
3,4-Dihidro-1H-benzo[b]azepina-2,5-diona
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives of 3,4-Dihydro-1H-1-benzazepine-2,5-dione involves reactions with maleic, succinic, and phthalic anhydride to produce heterocyclic liquid crystals and other related compounds. These reactions are supported by spectroscopic studies, including FT-IR, 1H and 13C NMR, and various two-dimensional NMR techniques, showcasing the compound's potential in creating materials with specific thermal and mesomorphic behaviors (Yeap, Mohammad, & Osman, 2010).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated through comprehensive spectroscopic methods. The impact of different substituents on the compound's behavior indicates the versatility of 3,4-Dihydro-1H-1-benzazepine-2,5-dione derivatives in material science, particularly in the creation of substances with high phase transition temperatures and distinct mesomorphic properties (Yeap, Mohammad, & Osman, 2010).
Chemical Reactions and Properties
3,4-Dihydro-1H-1-benzazepine-2,5-dione derivatives undergo various chemical reactions, leading to the formation of compounds with potential mesomorphic and photodimerization properties. These reactions include cyclizations and transformations influenced by substituent types and reaction conditions, underscoring the chemical versatility of the benzazepine dione framework (Guzikowski et al., 1997).
Physical Properties Analysis
The physical properties, such as thermal and mesomorphic behaviors of 3,4-Dihydro-1H-1-benzazepine-2,5-dione derivatives, are significantly influenced by their molecular structure. Different substituents impact the compound's phase transition temperatures and the nature of the mesophases it exhibits. Some derivatives display textures characteristic of the nematic phase, which is relevant for applications in liquid crystal technologies (Yeap, Mohammad, & Osman, 2010).
Chemical Properties Analysis
The chemical properties of 3,4-Dihydro-1H-1-benzazepine-2,5-dione derivatives are central to their utility in various chemical syntheses and applications. Their reactivity under different conditions enables the creation of a diverse range of compounds with specific structural and functional characteristics, facilitating their use in material science and potential pharmaceutical applications (Guzikowski et al., 1997).
Aplicaciones Científicas De Investigación
Síntesis de derivados de Imidazol
Derivados de imidazol: son significativos en la química medicinal debido a su amplia gama de actividades biológicas. El compuesto 3,4-Dihidro-1H-benzo[b]azepina-2,5-diona puede servir como precursor en la síntesis de compuestos que contienen imidazol, los cuales han mostrado diversas actividades farmacológicas como propiedades antibacterianas, antifúngicas y antivirales .
Marcos Metal-Orgánicos (MOFs)
Marcos Metal-Orgánicos: son materiales conocidos por su porosidad y potencial en el almacenamiento y separación de gases. El compuesto relacionado 1, 3, 5-tris(1H-benzo[d]imidazol-2-il)benceno se ha utilizado para sintetizar nuevos MOFs con una capacidad de adsorción significativa de CO2, lo que indica que this compound también podría explorarse para aplicaciones similares .
Terapéutica cardiovascular
Enfermedades cardiovasculares: son una causa principal de mortalidad a nivel mundial. Las tetrahidrobenzo[b]azepinas, una clase relacionada de compuestos, se han encontrado en medicamentos para tratar enfermedades cardiovasculares. Esto sugiere que this compound podría ser un andamiaje valioso en el desarrollo de nuevos fármacos cardiovasculares .
Aplicaciones antioxidantes
Los compuestos con propiedades antioxidantes son cruciales para proteger las células del estrés oxidativo. La síntesis de nuevos derivados de this compound podría conducir al desarrollo de antioxidantes potentes, que se pueden utilizar para mitigar diversas enfermedades causadas por daño oxidativo .
Agentes antimicrobianos
La estructura de this compound permite la creación de derivados con propiedades antimicrobianas. Estos derivados pueden ser agentes antibacterianos y antifúngicos potentes, que son esenciales en la lucha contra las enfermedades infecciosas .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to have a wide range of targets, including those involved in cardiovascular diseases .
Mode of Action
Some derivatives of this compound have shown strong anticonvulsant activities , suggesting that they may interact with targets in the nervous system to modulate neuronal activity.
Biochemical Pathways
Given its potential anticonvulsant activity , it may influence pathways related to neurotransmission and neuronal excitability.
Result of Action
Some derivatives of this compound have shown good inhibitory effects against staphylococcus aureus atcc 29213 and mtb h37rv , suggesting potential antimicrobial activity.
Propiedades
IUPAC Name |
3,4-dihydro-1H-1-benzazepine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-9-5-6-10(13)11-8-4-2-1-3-7(8)9/h1-4H,5-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTXDALRBZEUFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327275 | |
| Record name | 3,4-Dihydro-1H-1-benzazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16511-38-9 | |
| Record name | 3,4-Dihydro-1H-1-benzazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 3,4-dihydro-1H-1-benzazepine-2,5-dione that make it a valuable scaffold in medicinal chemistry?
A1: This compound features a seven-membered benzazepine ring fused to a 2,5-dione moiety. This structure allows for diverse chemical modifications at various positions, making it an attractive scaffold for developing novel pharmaceutical compounds. For instance, studies have shown the potential of using this scaffold to develop highly potent and selective dopamine D(3)-receptor antagonists. []
Q2: Can you describe a synthetic route to obtain pyrazolo, isoxazolo, and pyrimido annulated analogues of 3,4-dihydro-1H-1-benzazepine-2,5-dione?
A2: Research describes an efficient one-pot protocol for annulation on the benzazepine nucleus. The process involves reacting the oxoketene dithioacetal derivative of 3,4-dihydro-1H-1-benzazepine-2,5-dione with various reagents. For example, reacting it with hydrazine hydrate yields pyrazolo analogues, while using hydroxylamine hydrochloride produces isoxazolo analogues. Pyrimido analogues can be obtained by reacting with reagents like acetamidine hydrochloride, guanidine nitrate, urea, or thiourea. []
Q3: How can we enhance the efficiency of designing experiments for studying the synthesis of compounds like 3,4-dihydro-1H-1-benzazepine-2,5-dione?
A3: Model-based optimal experimental design can significantly improve the efficiency of such studies. By employing global parameter sensitivities and appropriate design measures, researchers can maximize the information gained from experiments. This approach helps in obtaining more precise parameter estimates and identifying reliable model candidates, especially when dealing with limited experimental data. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

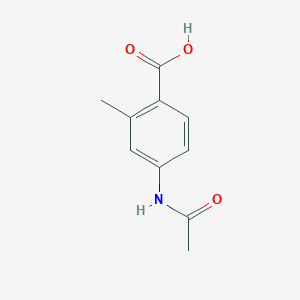
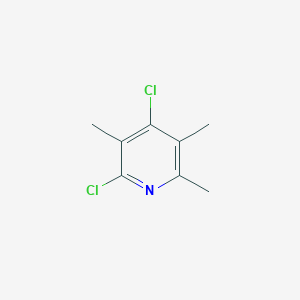

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B17600.png)
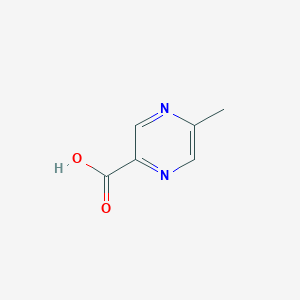
![1-Methoxycalix[6]arene](/img/structure/B17606.png)
